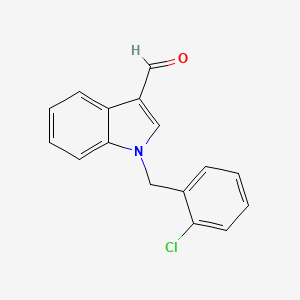

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-7-3-1-5-12(15)9-18-10-13(11-19)14-6-2-4-8-16(14)18/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPDMKKPNRPZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358067 | |

| Record name | 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90815-00-2 | |

| Record name | 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a synthetic derivative of the naturally occurring indole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] The strategic placement of a 2-chlorobenzyl group at the N-1 position of the indole ring and a carbaldehyde at the C-3 position creates a molecule with significant potential for further chemical modification and diverse pharmacological activities. This document will delve into the synthesis, purification, and characterization of this compound, and explore its potential as a lead molecule in drug discovery, particularly in the realms of oncology, infectious diseases, and inflammatory conditions.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 90815-00-2 | [3] |

| Molecular Formula | C₁₆H₁₂ClNO | [2] |

| Molecular Weight | 269.73 g/mol | [2] |

| Appearance | Expected to be a solid | General knowledge |

| Purity | >95% (typical for research chemicals) | General knowledge |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | General knowledge |

Synthesis and Purification

The synthesis of this compound is readily achievable through the N-alkylation of indole-3-carbaldehyde. This method provides a reliable and scalable route to the desired product.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Sources

An In-Depth Technical Guide to 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde: Synthesis, Characterization, and Scientific Context

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a molecule of interest within the broader class of indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The functionalization of the indole core, particularly at the N-1 and C-3 positions, allows for the systematic exploration of chemical space and the modulation of biological activity. This document will delve into the chemical identity, plausible synthetic routes, and detailed characterization of the title compound, providing a foundational resource for its further investigation and application.

Chemical Identity and Properties

This compound is a derivative of indole-3-carbaldehyde, featuring a 2-chlorobenzyl group attached to the nitrogen atom of the indole ring. This substitution significantly influences the molecule's physicochemical properties compared to the parent indole-3-carbaldehyde.

| Property | Value | Source |

| CAS Number | 90815-00-2 | [2] |

| Molecular Formula | C₁₆H₁₂ClNO | [2] |

| Molecular Weight | 269.73 g/mol | [2] |

| MDL Number | MFCD01590286 | [2] |

| Hazard Statement | Irritant | [2] |

The introduction of the lipophilic 2-chlorobenzyl group is expected to increase the molecule's non-polarity, potentially affecting its solubility in various solvents and its ability to interact with biological membranes.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through two primary retrosynthetic pathways, both of which are standard transformations in indole chemistry.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for this compound.

Pathway A involves the N-alkylation of commercially available indole-3-carbaldehyde with a suitable 2-chlorobenzyl halide. Pathway B entails the initial N-alkylation of indole followed by a Vilsmeier-Haack formylation at the C-3 position. Both routes are viable, and the choice may depend on the availability of starting materials and desired scale.

Proposed Synthesis Protocol (Pathway A)

This protocol details a plausible method for the synthesis of this compound starting from indole-3-carbaldehyde.

Diagram 2: Synthetic Workflow (Pathway A)

Sources

An In-Depth Technical Guide to 1-(2-Chlorobenzyl)-1H-indole-3-carbaldehyde (CAS Number: 90815-00-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a member of the pharmacologically significant indole family. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes available information on its chemical identity, outlines a probable synthetic pathway based on established methodologies for related compounds, and discusses its potential physicochemical properties and biological activities by drawing parallels with analogous structures. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of substituted indole-3-carbaldehydes.

Introduction: The Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged structural motif in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Indole-3-carbaldehyde, a key derivative, serves as a versatile precursor for the synthesis of more complex molecules, including potential therapeutics. The introduction of substituents, such as the N-benzyl group, can significantly modulate the pharmacological profile of the indole scaffold. The specific compound of interest, this compound, combines the indole-3-carbaldehyde core with a 2-chlorobenzyl moiety at the N1 position, suggesting a unique steric and electronic profile that may confer novel biological properties.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 90815-00-2.[1] Its chemical structure consists of an indole ring system where the hydrogen at position 1 is substituted with a 2-chlorobenzyl group, and a formyl group is present at position 3.

| Property | Value | Source |

| CAS Number | 90815-00-2 | [1] |

| Molecular Formula | C₁₆H₁₂ClNO | [1] |

| Molecular Weight | 269.73 g/mol | [1] |

| Physical Appearance | Not specified in available literature. Likely a solid at room temperature. | N/A |

| Melting Point | Not specified in available literature. | N/A |

| Solubility | Not specified in available literature. Likely soluble in common organic solvents. | N/A |

Synthesis and Characterization

General Synthetic Approach: N-Alkylation of Indole-3-carbaldehyde

The synthesis of this compound would be expected to follow a standard N-alkylation protocol of the parent indole-3-carbaldehyde. This well-established reaction typically involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an appropriate alkylating agent.

Experimental Protocol: A Generalized N-Alkylation Procedure

Causality: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then readily reacts with an electrophilic source, such as a benzyl halide, to form the N-substituted product. The choice of base and solvent is crucial for reaction efficiency and to minimize side reactions. A strong base like sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) is a common and effective choice.

Step-by-Step Methodology:

-

Preparation: To a solution of indole-3-carbaldehyde in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Stir the mixture at room temperature for a specified period (e.g., 30 minutes to 1 hour) to allow for complete deprotonation of the indole nitrogen.

-

Alkylation: Add 2-chlorobenzyl chloride or bromide dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Diagram of the Synthetic Workflow

Caption: Potential biological targets and activities of this compound based on its structural class.

Safety and Handling

Based on information from commercial suppliers, this compound is classified as an irritant. [1]General safety precautions for handling substituted indole-3-carbaldehydes should be followed.

General Laboratory Safety Practices:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

Note: A specific Safety Data Sheet (SDS) for this compound was not found. The safety information provided is based on general guidelines for this class of chemicals.

Conclusion and Future Directions

This compound represents an intriguing yet understudied member of the indole family. Based on established synthetic routes for related compounds, its preparation is feasible. The presence of the 2-chlorobenzyl substituent at the indole nitrogen suggests that it may possess unique biological activities worthy of investigation, particularly in the areas of oncology and infectious diseases. Future research should focus on the detailed synthesis and characterization of this compound, followed by a systematic evaluation of its pharmacological profile. Such studies will be crucial in determining its potential as a lead compound for drug discovery.

References

Sources

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde molecular weight

An In-depth Technical Guide to 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of this compound, a substituted indole derivative of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a detailed synthetic pathway with mechanistic insights, describe methods for its structural confirmation, and discuss its potential applications in research and drug development.

Core Physicochemical Properties

This compound is an organic compound built upon the indole scaffold, which is a ubiquitous structural motif in bioactive molecules and pharmaceuticals.[1] The defining features of this specific derivative are the presence of an aldehyde group at the C3 position of the indole ring and a 2-chlorobenzyl group attached to the indole nitrogen (N1 position).

The precise molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, quantitative analysis, and structural confirmation via mass spectrometry. The molecular weight of this compound is 269.73 g/mol .[2][3]

Caption: Chemical Structure of this compound.

A summary of the key identifying properties is provided in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 269.73 g/mol | [2][3] |

| Molecular Formula | C₁₆H₁₂ClNO | [2][3] |

| CAS Number | 90815-00-2 | [2][3] |

| Hazard Classification | Irritant | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be efficiently achieved via the N-alkylation of the readily available starting material, indole-3-carbaldehyde.[4][5] This method is a cornerstone of indole chemistry, providing a direct route to N1-substituted derivatives.

Causality of Experimental Choices:

-

Reaction Type: A nucleophilic substitution (Sₙ2) reaction is employed. The indole nitrogen, after deprotonation, acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride.

-

Base: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. Its function is to deprotonate the N-H of the indole ring (pKa ≈ 17), significantly increasing its nucleophilicity and allowing it to attack the alkyl halide.

-

Solvent: An aprotic polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively dissolve the reactants and the ionic intermediates, and they do not participate in the reaction (unlike protic solvents, which could protonate the nucleophile).

Caption: Synthetic workflow for this compound.

Experimental Protocol:

-

Preparation: To a solution of indole-3-carbaldehyde (1.0 eq) in dry DMF (10 mL/mmol), add potassium carbonate (1.5 eq).

-

Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is used for unambiguous structural characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure.[6]

-

¹H NMR: The spectrum of the product will show characteristic signals confirming the N-alkylation. The broad singlet corresponding to the indole N-H proton (typically found downfield >11 ppm in DMSO-d₆) of the starting material will be absent.[6] New signals will appear for the benzylic methylene (CH₂) protons, expected as a singlet around 5.0-5.5 ppm, and a new set of aromatic signals corresponding to the four protons of the 2-chlorobenzyl ring. The aldehyde proton remains a distinctive singlet near 10 ppm.[6]

-

¹³C NMR: The carbon spectrum will show the presence of 16 distinct carbon signals. The aldehyde carbonyl carbon will have a characteristic resonance in the downfield region (~185 ppm).[6]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should display a molecular ion peak (M⁺) corresponding to the calculated mass of 269.73. A key validation is the presence of a characteristic isotopic pattern for a monochlorinated compound, showing two peaks at M⁺ and (M+2)⁺ with a relative intensity ratio of approximately 3:1.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum will be dominated by a strong absorption band around 1650-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde group.

Applications in Research and Drug Development

Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as crucial intermediates for the synthesis of complex therapeutic agents.[1][7]

-

Building Block for Bioactive Molecules: The aldehyde functional group is highly versatile, readily participating in reactions like condensations (Knoevenagel, Wittig) and reductive aminations to build more complex molecular architectures.[1]

-

Therapeutic Potential: Derivatives of indole-3-carbaldehyde have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[1][8] The introduction of the 2-chlorobenzyl moiety can enhance these activities or modulate pharmacokinetic properties such as lipophilicity and metabolic stability, making the compound itself or its downstream products valuable candidates for drug discovery programs.

Safety and Handling

Based on supplier safety data, this compound is classified as an irritant.[2] The parent compound, indole-3-carboxaldehyde, is known to cause skin and serious eye irritation.[9] Therefore, standard laboratory safety protocols must be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

Conclusion

This compound is a well-defined chemical entity with a molecular weight of 269.73 g/mol . Its synthesis is straightforward via N-alkylation of indole-3-carbaldehyde, and its structure can be unequivocally confirmed using standard spectroscopic methods. As a versatile chemical intermediate, it holds significant potential for the development of novel heterocyclic compounds, making it a valuable tool for researchers and professionals in the field of medicinal chemistry and drug development.

References

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

NIST. 1H-Indole-3-carboxaldehyde. [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

PubChem. Indole-3-Carboxaldehyde. [Link]

-

PubChem. 1-benzyl-1H-indole-3-carbaldehyde. [Link]

-

Afyon Kocatepe University. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

-

Chem-Impex. Indole-3-carboxaldehyde. [Link]

- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.

-

RSIS International. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

-

Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

Carl ROTH. Safety Data Sheet: Indole-3-carboxaldehyde. [Link]

-

PubMed. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

-

NIST. 1H-Indole-3-carboxaldehyde Mass Spectrum. [Link]

-

Preprints.org. Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. [Link]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrixscientific.com]

- 3. scbt.com [scbt.com]

- 4. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. carlroth.com:443 [carlroth.com:443]

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

This guide provides a comprehensive technical overview of the viable synthetic pathways for producing this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven insights necessary for successful synthesis.

Introduction

Indole-3-carbaldehyde and its N-substituted derivatives are crucial scaffolds in the synthesis of a wide array of biologically active compounds and natural products.[1] The introduction of a 2-chlorobenzyl group at the N1 position of the indole ring creates a molecule with specific steric and electronic properties, making it a valuable intermediate for further functionalization in drug discovery programs. This guide will explore the two primary and most logical synthetic strategies for obtaining this compound:

-

Pathway 1: Direct N-alkylation of commercially available indole-3-carbaldehyde.

-

Pathway 2: A two-step process involving the initial N-alkylation of indole followed by C3-formylation via the Vilsmeier-Haack reaction.

Each pathway will be analyzed for its mechanistic principles, procedural details, and strategic advantages.

Synthetic Pathway 1: N-Alkylation of Indole-3-Carbaldehyde

This is the most direct approach, beginning with the readily available indole-3-carbaldehyde and introducing the 2-chlorobenzyl group in a single step.

Reaction Principle & Mechanistic Insight

The core of this pathway is a nucleophilic substitution reaction. The indole nitrogen, while not strongly acidic, can be deprotonated by a suitable base to form a resonance-stabilized indolide anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride and displacing the chloride leaving group.

The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete deprotonation, driving the reaction to completion. However, alkali metal hydroxides (like NaOH or KOH) can also be effectively used, often in a biphasic system with a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic-soluble indole.[2] The use of milder carbonate bases (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile is also common.

Caption: Pathway 1: Direct N-alkylation of indole-3-carbaldehyde.

Experimental Protocol

This protocol is a representative procedure based on established methods for N-alkylation of indole derivatives.[3][4]

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbaldehyde (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approx. 0.2-0.5 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Expertise Note: The addition of NaH should be slow to control the evolution of hydrogen gas. Stir the mixture at 0 °C for 30-60 minutes after addition is complete to ensure full formation of the indolide anion. The cessation of gas evolution is a key indicator.

-

-

Alkylation: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the cooled suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of ice-cold water. This will decompose any unreacted NaH.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Summary

| Parameter | Condition | Rationale |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base ensures irreversible deprotonation. |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, effectively dissolves reactants and stabilizes the anion. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; reaction proceeds efficiently at RT. |

| Stoichiometry | Base: ~1.2 eq, Alkylating Agent: ~1.1 eq | A slight excess ensures the starting material is consumed. |

| Workup | Aqueous Quench / Extraction | Standard procedure to neutralize the base and isolate the organic product. |

Synthetic Pathway 2: Vilsmeier-Haack Formylation

This two-step pathway first constructs the N-substituted indole core and then introduces the aldehyde functionality at the C3 position. This approach can be advantageous if the starting indole is more readily available or less expensive than indole-3-carbaldehyde.

Step 2a: Synthesis of 1-(2-chlorobenzyl)-1H-indole

This step follows the same N-alkylation principle described in Pathway 1, but starts with indole itself. The protocol is nearly identical, substituting indole for indole-3-carbaldehyde.

Step 2b: Vilsmeier-Haack Formylation

Reaction Principle & Mechanistic Insight

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction first involves the formation of the Vilsmeier reagent , a chloroiminium ion, from the reaction of a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[7][8]

This electrophilic Vilsmeier reagent is then attacked by the electron-rich indole ring. For N-substituted indoles, the substitution occurs almost exclusively at the C3 position due to the high electron density at this carbon and the ability to form a stable cationic intermediate (an iminium salt) without disrupting the aromaticity of the benzene ring.[6] A final aqueous basic workup hydrolyzes this iminium salt to yield the desired aldehyde.[9]

Caption: Pathway 2: Two-step synthesis via N-alkylation and formylation.

Experimental Protocol

This protocol is adapted from the well-established Vilsmeier-Haack procedure for indoles.[9][10]

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, ~1.5 eq) dropwise with vigorous stirring.

-

Trustworthiness Note: This addition is exothermic and forms a solid complex. Maintain the temperature below 10 °C. The mixture should be stirred for about 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.

-

-

Indole Addition: Add a solution of 1-(2-chlorobenzyl)-1H-indole (1.0 eq), synthesized in Step 2a, in a small amount of anhydrous DMF to the Vilsmeier reagent dropwise, keeping the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice. This hydrolyzes the intermediate iminium salt.

-

Basification: Add a solution of sodium hydroxide (e.g., 30% w/v) dropwise to the aqueous mixture until it is strongly alkaline (pH > 10). This step is often accompanied by the precipitation of the product.

-

Isolation: Stir the resulting suspension, then collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography if necessary.

Data Summary

| Parameter | Condition | Rationale |

| Formylating Agent | Vilsmeier Reagent (POCl₃/DMF) | Highly effective and regioselective for C3 formylation of indoles. |

| Solvent | N,N-Dimethylformamide (DMF) | Serves as both a reactant to form the Vilsmeier reagent and the reaction solvent. |

| Temperature | 0 °C to 40 °C | Controlled temperature for reagent formation, followed by gentle heating to drive the reaction. |

| Workup | Ice Quench & NaOH Hydrolysis | Standard procedure to hydrolyze the iminium salt intermediate and isolate the aldehyde product.[9] |

Comparative Analysis and Conclusion

-

Pathway 1 (Direct Alkylation): This route is more atom-economical and faster, involving only a single synthetic step. Its primary advantage is its directness, assuming indole-3-carbaldehyde is a readily available and cost-effective starting material.

-

Pathway 2 (Vilsmeier-Haack): This two-step pathway offers greater flexibility. It may be more cost-effective if indole is significantly cheaper than indole-3-carbaldehyde. Furthermore, the Vilsmeier-Haack reaction is typically very high-yielding and clean, often resulting in a product that can be purified by simple recrystallization, avoiding chromatography.

The choice between these pathways ultimately depends on factors specific to the laboratory setting, including the cost and availability of starting materials, desired scale, and available purification equipment. Both routes are robust and well-precedented in organic synthesis, providing reliable access to the target molecule, this compound.

References

-

Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2):783-790. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Available at: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

Organic Syntheses. Indole-3-aldehyde. Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954). Available at: [Link]

-

Goudarshivannanavar B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 468-483. Available at: [Link]

- US Patent US3012040A. Process for n-alkylation of indoles.

- US Patent US20040059131A1. N-alkylation of indole derivatives.

- US Patent US7067676B2. N-alkylation of indole derivatives.

-

El-Sawy, E., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry. Available at: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 3. US20040059131A1 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Spectroscopic Profile of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from closely related analogues to construct a predictive but scientifically rigorous profile. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction to this compound

This compound belongs to the broad class of indole derivatives, which are key structural motifs in numerous natural products and pharmacologically active compounds. The indole-3-carbaldehyde core is a versatile synthetic intermediate, and N-alkylation, in this case with a 2-chlorobenzyl group, allows for the fine-tuning of its electronic and steric properties, potentially leading to novel biological activities. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such synthesized molecules.

The molecular structure, presented below, consists of an indole ring system where the nitrogen at position 1 is substituted with a 2-chlorobenzyl group, and a carbaldehyde (formyl) group is attached at position 3.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) is expected to show distinct signals for the aldehyde proton, the aromatic protons of the indole and chlorobenzyl rings, and the methylene bridge protons. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and chloro groups, as well as the aromatic ring currents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - |

| Indole H-2 | 8.2 - 8.4 | Singlet (s) | - |

| Indole H-4 | 7.8 - 8.0 | Doublet (d) | 7.5 - 8.5 |

| Indole H-5, H-6, H-7 | 7.2 - 7.5 | Multiplet (m) | - |

| Benzyl CH₂ | 5.4 - 5.6 | Singlet (s) | - |

| Chlorobenzyl H-3', H-4', H-5', H-6' | 6.8 - 7.3 | Multiplet (m) | - |

Rationale for Predicted Chemical Shifts

-

Aldehyde Proton: The proton of the C3-carbaldehyde group is expected to be significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, appearing as a sharp singlet at a high chemical shift.

-

Indole Protons: The H-2 proton is adjacent to the electron-donating indole nitrogen but is also influenced by the C3-aldehyde group, leading to a downfield shift. The H-4 proton is deshielded by the ring current of the fused benzene ring. The remaining indole protons (H-5, H-6, H-7) will appear as a complex multiplet in the aromatic region.

-

Methylene Protons: The benzylic protons of the CH₂ group are adjacent to the indole nitrogen and the chlorophenyl ring, resulting in a characteristic singlet in the range of 5.4-5.6 ppm.

-

Chlorobenzyl Protons: The protons on the 2-chlorobenzyl ring will exhibit a complex multiplet pattern due to their differing chemical environments and spin-spin coupling.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 184 - 186 |

| Indole C-2 | 138 - 140 |

| Indole C-3 | 118 - 120 |

| Indole C-3a | 124 - 126 |

| Indole C-4 | 122 - 124 |

| Indole C-5 | 121 - 123 |

| Indole C-6 | 123 - 125 |

| Indole C-7 | 110 - 112 |

| Indole C-7a | 137 - 139 |

| Benzyl CH₂ | 48 - 52 |

| Chlorobenzyl C-1' | 134 - 136 |

| Chlorobenzyl C-2' (with Cl) | 132 - 134 |

| Chlorobenzyl C-3', C-4', C-5', C-6' | 127 - 130 |

Rationale for Predicted Chemical Shifts

-

Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and will appear at a very low field.

-

Indole Carbons: The chemical shifts of the indole carbons are well-established. C-2 and C-7a are typically the most downfield of the indole ring carbons. The presence of the N-substituent will influence the chemical shifts of the adjacent carbons.

-

Methylene Carbon: The benzylic CH₂ carbon will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen and aromatic ring.

-

Chlorobenzyl Carbons: The carbon bearing the chlorine atom (C-2') will be deshielded. The other aromatic carbons of the chlorobenzyl group will have chemical shifts in the typical aromatic region.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1660 - 1680 | Strong |

| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two bands) |

| C=C (Aromatic) | 1580 - 1620 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-N (Indole) | 1300 - 1350 | Medium |

| C-Cl (Aromatic) | 700 - 800 | Strong |

Rationale for Predicted Absorptions

-

The most characteristic peak will be the strong absorption from the aldehyde C=O stretch.

-

The C-H stretch of the aldehyde proton typically appears as a pair of weaker bands.

-

Aromatic C=C and C-H stretching vibrations will be present in their expected regions.

-

The C-Cl stretch will be observed in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound is 269.73 g/mol . In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 269. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 271 with about one-third the intensity of the M⁺ peak is expected.

-

Key Fragmentation Patterns:

-

Loss of the chlorobenzyl group: A significant fragment may be observed at m/z 144, corresponding to the indole-3-carbaldehyde radical cation.

-

Formation of the chlorobenzyl cation: A peak at m/z 125 would correspond to the C₇H₆Cl⁺ ion.

-

Loss of the aldehyde group: A fragment corresponding to the loss of CHO (29 Da) from the molecular ion may also be observed.

-

Caption: Predicted key fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for generating fragments and is suitable for this molecule. Electrospray Ionization (ESI) can also be used, which would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 270/272.

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source can be used.

-

Analysis: The resulting mass spectrum should be analyzed for the molecular ion peak and characteristic fragment ions to confirm the structure.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document serves as a robust framework for researchers to confirm the synthesis and purity of this molecule. The provided experimental protocols represent standard methodologies for acquiring high-quality spectroscopic data. It is recommended that any experimentally obtained data be compared against these predictions for a thorough structural elucidation.

References

No direct references for the complete spectroscopic data of this compound were found in the initial search. The following references provide data for related compounds and general spectroscopic principles that inform the predictions made in this guide.

- Spectroscopic Data for 1-benzyl-1H-indole-3-carbaldehyde: Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". This document provides ¹H and ¹³C NMR data for N-benzyl substituted indole-3-carbaldehyde, which serves as a key analogue for predicting the spectrum of the target compound.

-

Spectroscopic Data for Indole-3-carbaldehyde: PubChem. The PubChem entry for indole-3-carbaldehyde (CID 10256) provides aggregated spectroscopic data from various sources, which is essential for understanding the core indole-3-carbaldehyde moiety. [Link]

- General NMR Principles: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Synthesis and Characterization of Indole Derivatives: Der Pharma Chemica, 2012, 4(2):783-790. This paper describes the synthesis and characterization of various indole-3-carboxaldehyde analogues, providing context for the synthetic and analytical methods applicable to the target compound. [Link]

An In-depth Technical Guide to the ¹H NMR of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug discovery. The functionalization of the indole core, particularly at the N-1 and C-3 positions, allows for the fine-tuning of pharmacological activity. 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde is a representative example of such a functionalized indole, incorporating a benzyl group for steric and electronic modulation and a carbaldehyde group, which is a versatile synthetic handle for further molecular elaboration.

Accurate structural elucidation is paramount in the development of novel chemical entities. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and routine method for determining the structure of organic molecules in solution.[2] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the spectrum, assign each resonance, and explain the underlying chemical principles that govern the observed spectral features.

Theoretical Framework: Understanding the Substituent Effects

The ¹H NMR spectrum of this compound is a composite of three distinct structural motifs: the indole core, the C-3 carbaldehyde substituent, and the N-1 2-chlorobenzyl substituent. Understanding the electronic influence of each component is critical for an accurate spectral assignment.

-

The Indole Nucleus: The bicyclic aromatic system of indole gives rise to characteristic signals. In an unsubstituted indole, the protons on the benzene ring (H-4, H-5, H-6, H-7) typically resonate between 7.0 and 7.8 ppm, exhibiting predictable ortho, meta, and para coupling patterns.[3][4] The pyrrole ring protons, H-2 and H-3, are influenced by the nitrogen heteroatom. The N-H proton, if present, is typically a broad singlet around 8.0 ppm.

-

C-3 Carbaldehyde Group: The aldehyde group (-CHO) is a potent electron-withdrawing group. Its introduction at the C-3 position exerts a strong deshielding effect on the protons of the indole ring, particularly those in close proximity. This results in a significant downfield shift for H-2 and H-4. The aldehyde proton itself is highly deshielded and appears as a singlet far downfield, typically above 9.5 ppm.[5][6]

-

N-1 (2-Chlorobenzyl) Group: The substitution of the indole nitrogen with a 2-chlorobenzyl group introduces two new sets of protons.

-

Benzylic Protons (N-CH₂): These two protons are adjacent to the indole nitrogen and the chlorophenyl ring. They are expected to appear as a sharp singlet, as there are no adjacent protons for coupling. Their chemical shift, typically between 5.0 and 5.5 ppm, is influenced by the anisotropic effects of both aromatic systems.[6][7][8]

-

Chlorophenyl Protons: The four protons on the 2-chlorophenyl ring will resonate in the aromatic region. The electron-withdrawing nature of the chlorine atom and its position at C-2' will create a complex and distinct splitting pattern due to restricted rotation and differing electronic environments for each proton.[9][10]

-

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum suitable for detailed structural analysis.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of this compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.

- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

- The following parameters are typical for a 400 MHz NMR spectrometer and may be adjusted as needed.[2]

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

- Spectral Width (SW): Set to approximately 16 ppm, centered around 7 ppm to encompass both the downfield aldehyde and upfield aliphatic regions.

- Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

- Acquisition Time (AQ): 3–4 seconds to ensure good digital resolution.

- Relaxation Delay (D1): 2–5 seconds to allow for full relaxation of protons, ensuring accurate integration.

- Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. Data Processing:

- Apply an exponential window function (line broadening) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

- Perform a Fourier transform.

- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

- Integrate all signals to determine the relative ratio of protons.

Spectral Analysis and Data Interpretation

The ¹H NMR spectrum of this compound presents a series of well-resolved signals corresponding to each unique proton environment. The following table provides a detailed assignment based on established chemical shift principles and data from related compounds.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CHO | ~10.01 | Singlet (s) | - | 1H |

| H-4 | ~8.35 | Multiplet (m) | - | 1H |

| H-2 | ~7.75 | Singlet (s) | - | 1H |

| H-5, H-6, H-7 | ~7.30 - 7.45 | Multiplet (m) | - | 3H |

| Chlorobenzyl Protons | ~7.10 - 7.30 | Multiplet (m) | - | 4H |

| N-CH₂ | ~5.37 | Singlet (s) | - | 2H |

Detailed Peak-by-Peak Analysis:

-

δ ~10.01 ppm (Singlet, 1H, CHO): This highly downfield signal is unambiguously assigned to the aldehyde proton. Its position is characteristic of an aldehyde attached to an aromatic system, and its singlet multiplicity confirms the absence of adjacent protons.[6]

-

δ ~8.35 ppm (Multiplet, 1H, H-4): This signal corresponds to the H-4 proton on the indole ring. It is shifted significantly downfield due to the strong deshielding anisotropic effect of the adjacent C-3 aldehyde group.

-

δ ~7.75 ppm (Singlet, 1H, H-2): The H-2 proton, situated between the indole nitrogen and the electron-withdrawing aldehyde group, appears as a sharp singlet. Its downfield shift is a direct consequence of these adjacent functionalities.

-

δ ~7.30 - 7.45 ppm (Multiplet, 3H, H-5, H-6, H-7): This complex region contains the overlapping signals for the remaining protons on the benzene portion of the indole ring. These protons exhibit characteristic ortho and meta couplings, leading to a multiplet.

-

δ ~7.10 - 7.30 ppm (Multiplet, 4H, Chlorobenzyl Protons): This multiplet arises from the four protons on the 2-chlorophenyl ring. The electronic effect of the chlorine atom and the steric hindrance it imposes lead to a complex splitting pattern that is often difficult to resolve into individual first-order multiplets at standard field strengths.

-

δ ~5.37 ppm (Singlet, 2H, N-CH₂): This sharp singlet is the hallmark of the benzylic methylene protons. Its integration value of 2H confirms the presence of the -CH₂- linker, and its singlet nature indicates no coupling to neighboring protons. Its chemical shift is consistent with an N-benzyl group on an indole ring.[6]

Visualization of Molecular Connectivity

To better understand the spatial relationships and through-bond coupling networks, a molecular diagram and a connectivity graph are presented below.

Caption: Key ¹H NMR signal assignments for this compound.

Advanced Methods for Unambiguous Assignment

While one-dimensional ¹H NMR is highly informative, complex molecules can present challenges such as signal overlap in the congested aromatic region (7.1-7.5 ppm). In such cases, two-dimensional (2D) NMR techniques are invaluable for providing definitive assignments.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A COSY spectrum would definitively link H-4 to H-5, H-5 to H-6, and H-6 to H-7, confirming their connectivity within the indole's benzene ring. It would also show the couplings between the protons on the 2-chlorobenzyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is essential for assigning the carbon skeleton and confirming which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, an HMBC spectrum would show a correlation from the N-CH₂ protons (δ ~5.37 ppm) to C-2 and C-7a of the indole ring, confirming the site of attachment.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. Each signal, from the downfield aldehyde proton to the characteristic benzylic methylene singlet, can be rationally assigned based on fundamental principles of chemical shift and coupling. The analysis presented in this guide demonstrates how a systematic approach, grounded in an understanding of substituent effects, allows for the confident elucidation of complex molecular architectures. For professionals in drug discovery and development, mastering the interpretation of such spectra is a critical skill, ensuring the identity and purity of novel compounds destined for biological evaluation.

References

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (n.d.).

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

-

Spin-Spin Coupling Constants 1 J(A,B) in Hz of Atoms in 5-Hydroxyindole... - ResearchGate. (n.d.). Retrieved from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

1H NMR (400 MHz, CDCl3) δ 3 - Figshare. (n.d.). Retrieved from [Link]

-

Synthesis of 1,2-Disubstituted Indoles from α-Aminonitriles and 2- Halobenzyl Halides - AWS. (n.d.). Retrieved from [Link]

-

20230818 Indole Synthesis SI. (n.d.). Retrieved from [Link]

-

Experimental and calculated values n JCN couplings (Hz) in the indole - ResearchGate. (n.d.). Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in... - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (n.d.). Retrieved from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI). (n.d.). Retrieved from [Link]

-

Nuclear Magnetic Resonance Spectra of Indoles | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

3-Benzyl-1H-indole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

-

Effect of substituents on the chemical shift of benzylic protons - Canadian Science Publishing. (n.d.). Retrieved from [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Indole(120-72-9) 1H NMR [m.chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indole Scaffold in Medicinal Chemistry

The indole nucleus stands as a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1][2] Its inherent structural features allow for a diverse range of chemical modifications, leading to a vast library of derivatives with significant therapeutic potential.[3] Among these, indole-3-carbaldehyde and its analogues have emerged as a particularly promising class of molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This technical guide provides an in-depth exploration of the biological activity of a specific derivative, 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde, synthesizing available data on related compounds to illuminate its potential as a lead compound in drug discovery.

Anticancer Activity: A Multi-Faceted Approach to Targeting Malignancy

Derivatives of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4] The introduction of a 2-chlorobenzyl group at the N1 position of the indole ring in this compound offers a unique structural motif that may enhance its therapeutic index and specificity.

In Vitro Cytotoxicity

The cytotoxic effects of various indole derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[5] While specific IC50 values for this compound are not extensively documented in publicly available literature, data from closely related analogues provide valuable insights into its potential potency. For instance, novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have shown potent cytotoxicity against human cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range.[6][7] One study highlighted a derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, which displayed an IC50 of 13.2 μM against MCF-7 (breast cancer) and 8.2 μM against MDA-MB-468 (breast cancer) cell lines.[8][9]

Table 1: Cytotoxic Activity of Selected Indole-3-Carbaldehyde Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| (E)-N'-benzylidene-carbohydrazide derivative (4d) | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.011-0.001 |

| (E)-N'-benzylidene-carbohydrazide derivative (4f) | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.011-0.001 |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2[9] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2[9] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5[9] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3[9] |

Mechanisms of Action: Modulating Key Signaling Pathways

The anticancer activity of indole derivatives is often attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4] A key target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a pivotal role in inflammation and cancer.[10][11] Indole compounds have been shown to inhibit NF-κB activation, thereby suppressing the expression of NF-κB-regulated genes that promote cell survival and angiogenesis.[11][12] The inhibition of NF-κB by indole derivatives can occur through the suppression of IκBα kinase (IKK) activation, which is a crucial step in the NF-κB signaling cascade.[11]

Furthermore, indole compounds can deregulate the PI3K/Akt/mTOR signaling pathway , another critical regulator of cell growth, proliferation, and survival.[10][12] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis.[10]

Caption: Inhibition of the NF-κB signaling pathway by indole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: A Potential Weapon Against Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[14][15] Indole derivatives, particularly indole-3-aldehyde hydrazide/hydrazones, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[16][17]

Spectrum of Activity

Studies on indole-3-aldehyde derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[16] For instance, certain indole-3-aldehyde hydrazones have exhibited significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[16]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[16] The broth microdilution method is a common technique for determining MIC.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Targeting the Molecular Drivers of Inflammation

Chronic inflammation is a key driver of numerous diseases. The ability of indole compounds to modulate the NF-κB signaling pathway, as discussed in the context of cancer, is also highly relevant to their anti-inflammatory potential.[11][12] By inhibiting NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines and mediators.

Recent studies have shown that indole-3-carboxaldehyde can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[18] It has also been found to inhibit the inflammatory response and lipid accumulation in macrophages.[19][20]

Conclusion and Future Directions

This compound belongs to a class of indole derivatives with demonstrated and significant biological activities. While direct experimental data on this specific molecule is emerging, the wealth of information on closely related analogues strongly suggests its potential as a promising candidate for further investigation in the fields of oncology, infectious diseases, and inflammatory disorders. Future research should focus on the comprehensive in vitro and in vivo evaluation of this compound to fully elucidate its therapeutic potential and mechanism of action. Structure-activity relationship (SAR) studies will also be crucial in optimizing its efficacy and safety profile for potential clinical development.

References

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC. (n.d.). Retrieved January 1, 2026, from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - Frontiers. (n.d.). Retrieved January 1, 2026, from [Link]

-

Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - Aging-US. (n.d.). Retrieved January 1, 2026, from [Link]

-

Screening Strategies to Identify New Antibiotics | Bentham Science Publishers. (n.d.). Retrieved January 1, 2026, from [Link]

-

Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Unconventional screening approaches for antibiotic discovery - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Indole-3-carbaldehyde - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]

-

(a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (n.d.). Retrieved January 1, 2026, from [Link]

-

The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.). Retrieved January 1, 2026, from [Link]

-

Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides as antitumor agents - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide | Request PDF - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]

-

Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

437 Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine. (n.d.). Retrieved January 1, 2026, from [Link]

-

Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

[PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (n.d.). Retrieved January 1, 2026, from [Link]

-

Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - RSIS International. (n.d.). Retrieved January 1, 2026, from [Link]

-

442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (n.d.). Retrieved January 1, 2026, from [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). Retrieved January 1, 2026, from [Link]

-

KEGG PATHWAY Database - genome.jp. (n.d.). Retrieved January 1, 2026, from [Link]

-

Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

-

Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC - PubMed Central. (n.d.). Retrieved January 1, 2026, from [Link]

-

Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed. (n.d.). Retrieved January 1, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsisinternational.org [rsisinternational.org]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and evaluation of novel N'-substituted-1-(4-chlorobenzyl)-1 H-indol-3-carbohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]